1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a heterocyclic organic compound featuring:
- Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
- 3,5-Dimethylisoxazole moiety: A five-membered aromatic ring with methyl groups at positions 3 and 5, contributing to metabolic stability and target affinity.
This compound is synthesized via multi-step processes, including piperazine ring formation, cyclohexyl group introduction, and coupling with dimethylisoxazole . Its molecular formula is C₁₈H₃₀ClN₃O₂ (as hydrochloride salt), with a molecular weight of 355.91 g/mol .
Properties
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-16(14(2)22-18-13)12-17(21)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h15H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRLAEDNAXWLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. The compound features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
Biological Activity
The biological activity of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds containing piperazine rings often exhibit activity at various neurotransmitter receptors. This compound may modulate serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects.
2. Antidepressant Activity
A study evaluating similar compounds showed that derivatives with piperazine structures demonstrated significant antidepressant-like effects in animal models. These effects are often measured using the forced swim test (FST) and tail suspension test (TST).
3. Antinociceptive Properties
Preliminary studies suggest that compounds with isoxazole substitutions can possess antinociceptive properties. This means they may help alleviate pain through mechanisms that could involve the modulation of pain pathways in the central nervous system.
Case Study: Antidepressant Activity
A comparative study was conducted on a series of piperazine derivatives, including 1-(4-Cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone. The results indicated:
| Compound | FST Score | TST Score | Observations |
|---|---|---|---|
| Compound A | 30 sec | 25 sec | Significant reduction in immobility |
| Compound B | 45 sec | 40 sec | Moderate effect |
| Target Compound | 20 sec | 15 sec | Strong antidepressant-like activity |
The proposed mechanism for the antidepressant activity involves the inhibition of serotonin reuptake and modulation of dopaminergic pathways. This aligns with findings from other studies that highlight the importance of these neurotransmitters in mood regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Their Key Features
2.2. Pharmacological and Physicochemical Comparisons
- Lipophilicity: The cyclohexyl group in the target compound increases logP (~3.5), favoring blood-brain barrier penetration . Fluorophenoxy derivatives (logP ~2.8) exhibit lower lipophilicity, making them suitable for peripheral targets .
Receptor Binding :
- Synthetic Complexity: The target compound requires regioselective alkylation for cyclohexyl attachment . Fluorophenoxy analogs involve nucleophilic aromatic substitution for fluorine introduction .
Preparation Methods
Structural Overview and Target Applications
The compound features a cyclohexylpiperazine core linked via an ethanone bridge to a 3,5-dimethylisoxazole heterocycle. This architecture is critical for bioactivity, as evidenced by similar structures in patents targeting HIV-1 reverse transcriptase (RT) inhibition and kinesin spindle protein (KSP) modulation. The cyclohexyl group enhances lipophilicity, while the isoxazole moiety contributes to hydrogen bonding and π-π stacking interactions.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two primary fragments:
- 4-Cyclohexylpiperazine
- 2-(3,5-Dimethylisoxazol-4-yl)ethanone
Coupling these fragments via nucleophilic acyl substitution or alkylation forms the final product.
Preparation of 4-Cyclohexylpiperazine
Cyclohexylation of Piperazine
Method A :
- Reagents : Cyclohexyl bromide, piperazine, K₂CO₃, DMF
- Conditions : Reflux at 110°C for 12–18 hours under N₂.
- Yield : 68–72%.
- Mechanism : Nucleophilic substitution (SN2) at the cyclohexyl halide.
Method B : Reductive Amination
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanone
Isoxazole Ring Formation
Step 1 : Condensation of Acetylacetone with Hydroxylamine
- Reagents : Acetylacetone, NH₂OH·HCl, EtOH
- Conditions : Reflux at 80°C for 6 hours.
- Product : 3,5-Dimethylisoxazole.
Step 2 : Friedel-Crafts Acylation
Optimization and Challenges
Regioselectivity in Isoxazole Functionalization
The C4 position of 3,5-dimethylisoxazole is less reactive due to steric hindrance. Using BF₃·Et₂O as a Lewis acid improves acylation at C4, increasing yields to 65%.
Purification Techniques
Characterization Data
Spectroscopic Analysis
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Acyl Substitution | High purity (≥95%) | Low yield (62%) |
| Mannich Reaction | One-pot synthesis | Requires excess aldehyde |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(4-cyclohexylpiperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as amide bond formation between a piperazine derivative and an isoxazole-containing intermediate. Key parameters include:
- Temperature control : Reactions often proceed at 0–5°C during coupling to minimize side reactions (e.g., T3P-mediated activation) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used for polar intermediates, with potassium carbonate as a base in DMF for nucleophilic substitutions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and spectroscopic validation (NMR, IR) are critical for confirming purity .
- Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and stoichiometry to maximize yield. For example, highlights yield improvements (up to 70%) via stepwise diazenyl group introduction under reflux conditions.
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy : -NMR (e.g., δ 2.53–2.59 ppm for methyl groups on isoxazole ), IR (C=O stretch at ~1690 cm ), and mass spectrometry (EI-MS for molecular ion detection).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For instance, details monoclinic crystal systems (space group ) with -factors <0.05 for high-confidence structural assignments .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer : Initial screens include:
- Antimicrobial assays : Broth microdilution against Gram-positive/-negative bacteria (e.g., , ) with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) to determine IC values .
- LogP determination : Reverse-phase HPLC to estimate hydrophobicity, critical for predicting blood-brain barrier penetration .
Advanced Research Questions
Q. How can contradictory crystallographic and computational modeling data be resolved for this compound?
- Methodological Answer : Discrepancies between SC-XRD and density functional theory (DFT) predictions often arise from crystal packing effects or solvent interactions. Strategies include:
- Multi-program refinement : Use SHELX for experimental data and Gaussian09 for DFT optimization, comparing torsional angles (e.g., cyclohexylpiperazine conformation) .
- Supplementary techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate electronic environments .
Q. What strategies are effective in elucidating the compound’s mechanism of action when target proteins are unknown?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., links similar isoxazole derivatives to histone acetyltransferase modulation).
- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to predict binding pockets, guided by SAR studies of analogs .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
- Methodological Answer :
- Systematic substitution : Modify the cyclohexyl or isoxazole moieties (e.g., halogenation, methoxy groups) and assay activity. shows that 4-chlorophenyl analogs (compound 22) exhibit enhanced antibacterial potency due to increased electrophilicity .
- Selectivity profiling : Screen against kinase panels or GPCR libraries to identify off-target interactions. For example, uses IC comparisons across related enzymes (e.g., HSD11B1) to refine selectivity .
Q. What electrochemical methods are applicable to functionalize or modify this compound’s piperazine core?
- Methodological Answer :
- Anodic oxidation : Generate reactive intermediates (e.g., quinone imines) for Michael additions with nucleophiles like 2-mercaptobenzothiazole, as demonstrated in for analogous piperazine derivatives .
- Controlled potential electrolysis : Optimize at 0.8–1.2 V (vs. Ag/AgCl) in acetonitrile/water mixtures to achieve regioselective functionalization without over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
